Methyl 2-(bromomethyl)-6-methylbenzoate
Overview
Description
Methyl 2-(bromomethyl)-6-methylbenzoate is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a bromomethyl group at the second position and a methyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-6-methylbenzoate typically involves the bromination of methyl 6-methylbenzoate. One common method is the reaction of methyl 6-methylbenzoate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, where the bromine radical selectively substitutes the benzylic hydrogen atom to form the bromomethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(bromomethyl)-6-methylbenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl 2-methyl-6-methylbenzoate.
Scientific Research Applications
Methyl 2-(bromomethyl)-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates with various biological activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-6-methylbenzoate primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring.
Comparison with Similar Compounds
Methyl 2-bromobenzoate: Similar structure but lacks the methyl group at the sixth position.
Methyl 4-(bromomethyl)benzoate: Bromomethyl group is at the fourth position instead of the second.
Methyl 2-(chloromethyl)-6-methylbenzoate: Chlorine replaces bromine in the bromomethyl group.
Uniqueness: Methyl 2-(bromomethyl)-6-methylbenzoate is unique due to the specific positioning of the bromomethyl and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo
Properties
IUPAC Name |
methyl 2-(bromomethyl)-6-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-4-3-5-8(6-11)9(7)10(12)13-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNSKBMNXZVXKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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